molecular formula C20H17N3O2S B2973346 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 922480-60-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2973346
M. Wt: 363.44
InChI Key: RTHPWQPWEAPVEH-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, also known as CTET, is a thiazole-based compound that has shown promising results in scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves the synthesis of the thiazole ring followed by the coupling of the thiazole ring with the 4-cyanophenyl group. The final step involves the coupling of the resulting intermediate with the 4-ethoxyphenyl group to form the target compound.

Starting Materials
2-amino-4-cyanophenol, 2-bromoethyl ethyl ether, thiourea, 4-ethoxybenzoyl chloride, triethylamine, sodium hydride, acetic anhydride, acetic acid, sodium acetate, hydrochloric acid, sodium hydroxide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 4-(4-cyanophenyl)thiazol-2-amine, a. Dissolve 2-amino-4-cyanophenol (1.0 g) and thiourea (1.2 g) in acetic acid (10 mL) and heat the mixture at 120°C for 4 hours., b. Cool the reaction mixture and filter the resulting solid., c. Wash the solid with water and dry it to obtain 4-(4-cyanophenyl)thiazol-2-amine., Step 2: Synthesis of 4-(4-cyanophenyl)thiazol-2-yl acetic acid, a. Dissolve 4-(4-cyanophenyl)thiazol-2-amine (1.0 g) in acetic anhydride (10 mL) and heat the mixture at 120°C for 4 hours., b. Cool the reaction mixture and add water (10 mL) to it., c. Acidify the mixture with hydrochloric acid and filter the resulting solid., d. Wash the solid with water and dry it to obtain 4-(4-cyanophenyl)thiazol-2-yl acetic acid., Step 3: Synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, a. Dissolve 4-(4-cyanophenyl)thiazol-2-yl acetic acid (1.0 g) and 4-ethoxybenzoyl chloride (1.2 g) in ethyl acetate (20 mL)., b. Add triethylamine (1.5 mL) to the mixture and stir it at room temperature for 4 hours., c. Filter the reaction mixture and wash the solid with water., d. Dissolve the resulting solid in sodium hydroxide solution and extract it with ethyl acetate., e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide.

Mechanism Of Action

The exact mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is not fully understood, but it is thought to act on multiple pathways involved in disease progression. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and topoisomerase II, which play a role in inflammation and cancer cell growth. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and has been linked to neuroprotection.

Biochemical And Physiological Effects

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In animal models, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has shown promising results in a variety of disease models, making it a versatile compound for scientific research. However, one limitation of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is its limited bioavailability, which may affect its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide research. One area of interest is its potential use in combination with other compounds to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in vivo. Finally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide may have potential applications in other disease areas, such as metabolic disorders and cardiovascular disease, which warrant further investigation.
Conclusion
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a thiazole-based compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to improve yield and purity, making it a viable option for lab experiments. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders, and has demonstrated a variety of biochemical and physiological effects. While there are limitations to using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in research, its potential applications and future directions warrant further investigation.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal models, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPWQPWEAPVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

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